molecular formula C10H8O5 B11895753 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one

Cat. No.: B11895753
M. Wt: 208.17 g/mol
InChI Key: FVBWLXMYTJQTBX-UHFFFAOYSA-N
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Description

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one is a compound belonging to the class of chromenes, which are bicyclic oxygen-containing heterocycles. This compound is known for its diverse biological activities and potential therapeutic applications. It is structurally characterized by the presence of hydroxyl and methoxy groups attached to the chromenone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the selective cleavage of the methylene bridge in naturally occurring methoxylated coumarins, such as sabandin, using lead tetraacetate. This method provides high selectivity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves the extraction of precursor compounds from plant sources, followed by chemical modification. The process includes steps such as solvent extraction, crystallization, and purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenones, depending on the reaction conditions and reagents used .

Scientific Research Applications

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7,8-Dihydroxy-4-methoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Similar in structure but with different substitution patterns.

    7,8-Dihydroxy-4-phenyl-2H-chromen-2-one: Contains a phenyl group instead of a methoxy group.

    8-(2,3-Dihydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one: Has a different side chain attached to the chromenone core[][8].

Uniqueness

7,8-Dihydroxy-4-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of hydroxyl and methoxy groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H8O5

Molecular Weight

208.17 g/mol

IUPAC Name

7,8-dihydroxy-4-methoxychromen-2-one

InChI

InChI=1S/C10H8O5/c1-14-7-4-8(12)15-10-5(7)2-3-6(11)9(10)13/h2-4,11,13H,1H3

InChI Key

FVBWLXMYTJQTBX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)OC2=C1C=CC(=C2O)O

Origin of Product

United States

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